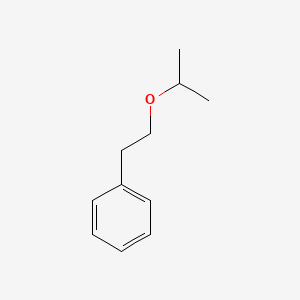

(2-Isopropoxyethyl)benzene

Description

Contextualization within Contemporary Organic Chemistry

Ethers are a significant class of organic compounds in modern chemistry. numberanalytics.com Historically, diethyl ether was one of the earliest known ethers and was famously used as an anesthetic. numberanalytics.com In contemporary organic chemistry, the significance of ethers stems from their relative stability and low reactivity compared to other functional groups, which makes them excellent solvents for a wide range of organic reactions, including Grignard reactions and other organometallic syntheses. numberanalytics.comsolubilityofthings.com The ether functional group is also a common feature in many biologically active compounds and natural products, contributing to their stability and efficacy. numberanalytics.com

Benzene (B151609) and its derivatives are fundamental building blocks in organic chemistry. ebsco.comnumberanalytics.com The benzene ring is a stable, aromatic structure that can be functionalized through various reactions to produce a vast array of compounds with diverse properties. ebsco.comontosight.ai These derivatives are crucial intermediates and final products in numerous industries, including pharmaceuticals, polymers, and dyes. numberanalytics.comontosight.ai The ability to introduce different functional groups onto the benzene ring allows chemists to fine-tune the electronic and steric properties of molecules, which is a cornerstone of modern synthetic strategy. fiveable.me The combination of a stable benzene ring and a reactive side chain, as seen in alkylbenzenes, provides a versatile platform for creating complex molecular architectures. fiveable.me

Foundational Principles and Research Significance of (2-Isopropoxyethyl)benzene Derivatives

The research significance of this compound lies in its potential as a precursor for the synthesis of more complex and potentially functional molecules. The basic structure can be modified to introduce new functional groups, leading to derivatives with different chemical and physical properties. The study of such derivatives is fundamental to discovering new materials and biologically active compounds.

Research into the synthesis of related alkoxyethylbenzenes, such as (1-isopropoxyethyl)benzene, provides insights into the reaction kinetics and thermodynamics of adding alcohol moieties to styrene (B11656) derivatives. psu.edu These studies are crucial for optimizing synthetic routes and understanding reaction mechanisms. psu.edu

The this compound structure can be chemically modified to create various derivatives for specialized research applications. For instance, the benzene ring can undergo electrophilic substitution reactions, or the alkyl chain can be further functionalized. While specific research on the derivatives of this compound is not extensively documented in publicly available literature, the principles of organic synthesis suggest that derivatives such as halogenated or sulfonated versions could be prepared. These derivatives would serve as valuable intermediates in multi-step synthetic pathways.

For example, brominated derivatives could be used in cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. Similarly, the introduction of a sulfonate ester creates a good leaving group, facilitating nucleophilic substitution reactions at the ethyl side chain.

Examples of Potential this compound Derivatives in Research

| Compound Name | CAS Number | Molecular Formula | Potential Research Application |

| 1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene | 1249425-52-2 | C₁₁H₁₄Br₂O | Intermediate for cross-coupling reactions and synthesis of complex aromatic compounds. fluorochem.co.uk |

| 2-Isopropoxyethyl 4-methylbenzenesulfonate | 51218-98-5 | C₁₂H₁₈O₄S | Substrate for nucleophilic substitution reactions to introduce a variety of functional groups. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68039-47-4 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-propan-2-yloxyethylbenzene |

InChI |

InChI=1S/C11H16O/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

FMPXLXBVYDFXIC-UHFFFAOYSA-N |

SMILES |

CC(C)OCCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)OCCC1=CC=CC=C1 |

Other CAS No. |

68039-47-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Isopropoxyethyl Benzene

Established Synthetic Routes and Precursor Utilization in Chemical Synthesis

The primary and most widely utilized method for synthesizing (2-Isopropoxyethyl)benzene is the Williamson ether synthesis. wikipedia.orgbyjus.com This versatile and historically significant reaction, developed by Alexander Williamson in 1850, remains a cornerstone of ether preparation in both laboratory and industrial contexts. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution of a halide ion by an alkoxide ion. byjus.com

For the specific synthesis of this compound, two main precursor pathways exist:

The reaction of a phenylethoxide salt (e.g., sodium 2-phenylethoxide) with an isopropyl halide (e.g., 2-bromopropane).

The reaction of an isopropoxide salt (e.g., sodium isopropoxide) with a (2-haloethyl)benzene (e.g., (2-bromoethyl)benzene).

The Williamson synthesis proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides. masterorganicchemistry.comlibretexts.org The use of secondary alkyl halides, such as 2-bromopropane (B125204) from the first pathway, can lead to a competing elimination reaction (E2), reducing the ether yield. wikipedia.org Therefore, the second pathway, utilizing a primary halide like (2-bromoethyl)benzene (B7723623) and an isopropoxide, is generally the preferred and more efficient route for synthesizing this compound. The alkoxide is typically prepared by reacting the corresponding alcohol (2-phenylethanol or isopropanol) with a strong base, such as sodium hydride (NaH). libretexts.org

An alternative established route involves the direct reaction of styrene (B11656) with isopropyl alcohol in the presence of an acidic catalyst. psu.edu This method represents an addition reaction across the styrene double bond. Studies have investigated the chemical equilibrium of this reaction, noting that it can be accompanied by side reactions, primarily the dehydration of isopropyl alcohol. psu.edu

Mechanistic Investigations of Formation Pathways

The mechanistic foundation of the Williamson ether synthesis is the SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.org In this concerted mechanism, the alkoxide ion acts as the nucleophile, executing a "backside attack" on the electrophilic carbon atom that bears the halide leaving group. wikipedia.orgbyjus.com This single-step process involves the simultaneous formation of the new carbon-oxygen bond and the cleavage of the carbon-halide bond. byjus.com

In the alternative synthesis from styrene and isopropyl alcohol, the mechanism proceeds through a different pathway. An acid catalyst protonates the styrene double bond, leading to the formation of a secondary benzylic carbocation. This intermediate is then attacked by the nucleophilic oxygen atom of the isopropyl alcohol. A final deprotonation step yields the this compound product.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For the Williamson ether synthesis of this compound, several parameters can be fine-tuned. The choice of solvent is important; polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are effective. byjus.com Alternatively, using the parent alcohol of the alkoxide as the solvent is a common practice. masterorganicchemistry.com Temperature is another key variable, with typical reaction temperatures ranging from 50-100 °C. byjus.com To enhance selectivity and minimize the competing elimination reaction, the choice of a primary alkyl halide precursor is the most critical factor. libretexts.org

For the acid-catalyzed addition of isopropanol (B130326) to styrene, optimization involves adjusting the catalyst type and concentration, temperature, and the molar ratio of the reactants. Research has been conducted in the liquid phase at temperatures between 343 K and 433 K, using a cation-exchange resin like Amberlyst 15 as a solid, reusable acid catalyst. psu.edu Controlling the conditions is necessary to suppress the formation of byproducts such as diisopropyl ether from the acid-catalyzed dehydration of the alcohol. psu.edu

Table 1: Optimization of Reaction Parameters

| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Styrene Addition |

|---|---|---|

| Precursors | Preferred: Sodium isopropoxide + (2-Bromoethyl)benzene | Styrene + Isopropyl Alcohol |

| Catalyst/Reagent | Strong base (e.g., NaH) to form alkoxide libretexts.org | Acid catalyst (e.g., Amberlyst 15) psu.edu |

| Solvent | Polar aprotic (DMF, Acetonitrile) or parent alcohol byjus.commasterorganicchemistry.com | Often performed neat or with excess alcohol |

| Temperature | 50-100 °C byjus.com | 343-433 K (70-160 °C) psu.edu |

| Key for Selectivity | Use of primary halide to avoid E2 elimination libretexts.org | Control of temperature and catalyst concentration to minimize alcohol dehydration psu.edu |

Novel Approaches in the Preparation of this compound and its Intermediates

Modern synthetic chemistry increasingly emphasizes the development of more efficient, sustainable, and environmentally benign methods.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. acs.org Key principles include maximizing atom economy, using safer solvents and reagents, and improving energy efficiency by conducting reactions at ambient temperature and pressure. acs.org

In the context of synthesizing this compound, greener approaches could include:

Solvent-Free Conditions : Performing reactions without a solvent, or using water as a green solvent, minimizes volatile organic compound (VOC) emissions. rsc.orgwjpmr.com The acid-catalyzed addition of isopropanol to styrene can potentially be run under solvent-free conditions. psu.edu

Catalysis : The use of catalysts is inherently green as it reduces the need for stoichiometric reagents that generate waste. matanginicollege.ac.in Both the use of a solid acid catalyst (Amberlyst 15) and phase-transfer catalysts for the Williamson synthesis align with this principle. byjus.compsu.edu

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The addition reaction of styrene and isopropanol is a prime example of a 100% atom-economical reaction in theory.

Catalytic Approaches for Efficient Functionalization

Catalysis offers a powerful tool for improving the efficiency of synthetic routes. In industrial applications of the Williamson synthesis, phase-transfer catalysis is often employed. byjus.com This technique facilitates the reaction between the water-soluble alkoxide and the organic-soluble halide, improving reaction rates and eliminating the need for anhydrous conditions.

A notable variation of the Williamson synthesis involves the use of silver oxide (Ag₂O) as a mild catalyst. libretexts.org This method allows the free alcohol to react directly with the alkyl halide, circumventing the need to pre-form the metal alkoxide with a strong, hazardous base like sodium hydride. libretexts.org

The use of solid acid catalysts, such as cation-exchange resins, in the reaction between styrene and isopropanol provides advantages in terms of catalyst separation and reusability, contributing to a more sustainable process. psu.edu Furthermore, advanced transition-metal-catalyzed reactions, while not yet standard for this specific ether, represent a frontier in organic synthesis for the efficient formation of C-O bonds. nih.govnih.gov

Synthesis of Advanced Derivatives: Case Study of this compound-1,2-diamine and N,N',N''-Tristhis compound-1,3,5-tricarboxamide

The this compound scaffold can be incorporated into more complex molecules with specialized functions.

A plausible synthetic route to This compound-1,2-diamine would involve standard aromatic functionalization techniques. The synthesis would likely begin with this compound. A two-step nitration process, first introducing a nitro group onto the benzene (B151609) ring, followed by a second nitration directed by the existing substituents, would yield a dinitro-(2-isopropoxyethyl)benzene intermediate. The final step would be the catalytic reduction of both nitro groups to amines, for instance, using hydrogen gas with a palladium catalyst or using a metal like tin or iron in acidic conditions, to afford the target diamine. The synthesis of benzene-1,2-diamine derivatives frequently relies on the reduction of corresponding dinitro or nitro-aniline precursors. mdpi.comgoogle.com

The synthesis of N,N',N''-Tristhis compound-1,3,5-tricarboxamide is documented in the chemical literature. uni-bayreuth.de This compound is prepared through a standard amidation reaction. The key precursors are 1,3,5-benzenetricarbonyl trichloride (B1173362) (also known as trimesoyl chloride) and the amine, 2-isopropoxyethylamine. The reaction typically involves combining these two precursors in an appropriate solvent, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl gas that is formed as a byproduct. This method is a common and effective way to create tripodal amide structures based on a central benzene ring. mdpi.comtue.nl

Table 2: Precursors for Advanced Derivatives

| Derivative | Key Precursors | Synthetic Reaction Type |

|---|

Chemical Reactivity and Transformation Mechanisms of 2 Isopropoxyethyl Benzene

Fundamental Reaction Pathways and Mechanistic Insights

The fundamental reactivity of (2-Isopropoxyethyl)benzene is dictated by its constituent functional groups: the benzene (B151609) ring and the isopropoxy ether moiety. While comprehensive mechanistic studies on this specific molecule are not widely available in peer-reviewed literature, its synthesis has been documented, offering insights into its formation.

Two notable gold-catalyzed methods have been reported for the synthesis of this compound. One approach involves the gold-catalyzed oxyarylation of ethylene (B1197577). In this reaction, an arylsilane, isopropanol (B130326), and ethylene are brought together in the presence of a gold(I) catalyst, such as Ph3PAuCl, and an iodine(III) oxidant. bris.ac.uk The proposed mechanism likely involves the transmetalation of the aryl group from silicon to the gold(III) center, which is formed in situ. This is followed by the activation of ethylene, which is then attacked by the isopropanol nucleophile, leading to the formation of the C-O bond and subsequent reductive elimination to yield the this compound product. bris.ac.uk

A second synthetic pathway involves a gold-catalyzed cross-coupling reaction between iodobenzene (B50100) and isopropanol. bris.ac.uk This method also points to the formation of a key gold-aryl intermediate. The reaction proceeds without the need for an external oxidant, suggesting a different catalytic cycle that leverages the specific ligand environment around the gold center to facilitate the C-O bond formation. bris.ac.uk

Beyond its synthesis, the general reactivity of this compound can be inferred from the behavior of its functional groups. The benzene ring is susceptible to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation and acylation). The (2-isopropoxyethyl) group is an ortho-, para-directing group due to the electron-donating nature of the ether oxygen, although it is also activating. The ether linkage itself is generally stable but can be cleaved under harsh conditions, for instance, with strong acids like hydroiodic acid (HI) via an SN2 mechanism.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Yield | Reference |

| Gold-Catalyzed Oxyarylation | Phenyltrimethylsilane, Isopropanol, Ethylene | Ph3PAuCl, IBA-OTf | This compound | 69% | bris.ac.uk |

| Gold-Catalyzed Cross-Coupling | Iodobenzene, Isopropanol | Gold(I) Complex | This compound | 57% | bris.ac.uk |

Derivatization Chemistry: Exploring Functional Group Interconversions

The derivatization of this compound is not extensively documented in the scientific literature. However, based on fundamental organic chemistry principles, several functional group interconversions can be proposed. These potential transformations would primarily target the aromatic ring or the ether functional group.

Electrophilic Aromatic Substitution: The benzene ring can be functionalized through various electrophilic substitution reactions. The (2-isopropoxyethyl) substituent would direct incoming electrophiles to the ortho and para positions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 2-(2-isopropoxyethyl)-1-nitrobenzene and 4-(2-isopropoxyethyl)-1-nitrobenzene.

Halogenation: Treatment with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the aromatic ring at the ortho and para positions.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride/alkyl halide and a Lewis acid would add an acyl or alkyl group to the ring, again, primarily at the ortho and para positions.

Ether Cleavage: The isopropoxy ether linkage is generally robust but can be cleaved to unmask a hydroxyl group. This would typically require strong acidic conditions, most commonly with hydroiodic acid (HI) or hydrobromic acid (HBr), to proceed via nucleophilic substitution. This reaction would transform this compound into 2-phenylethanol (B73330) and 2-iodopropane (B156323) (or 2-bromopropane).

| Potential Reaction | Reagents | Expected Major Products | Reaction Type |

| Nitration | HNO₃, H₂SO₄ | 2-(2-isopropoxyethyl)-1-nitrobenzene, 4-(2-isopropoxyethyl)-1-nitrobenzene | Electrophilic Aromatic Substitution |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(2-isopropoxyethyl)benzene, 1-Bromo-4-(2-isopropoxyethyl)benzene | Electrophilic Aromatic Substitution |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-(2-Isopropoxyethyl)phenyl)ethanone, 1-(4-(2-Isopropoxyethyl)phenyl)ethanone | Electrophilic Aromatic Substitution |

| Ether Cleavage | HI (excess), heat | 2-Phenylethanol, 2-Iodopropane | Nucleophilic Substitution |

Photochemical and Thermochemical Transformations of this compound

Specific studies detailing the photochemical and thermochemical degradation of this compound are scarce. However, its widespread use as a fragrance ingredient in consumer products suggests it possesses a reasonable degree of stability under typical storage and use conditions. scjohnson.comscjohnson.com Fragrance molecules are generally selected for their ability to remain intact and volatile over time.

Photochemical Stability: Aromatic ethers can undergo photochemical reactions. Upon absorption of UV light, the molecule could potentially undergo cleavage at the ether C-O bond or the benzylic C-C bond. Reactions with atmospheric radicals, such as hydroxyl radicals (•OH), would likely be a primary degradation pathway in an environmental context. The benzene ring itself is relatively stable to photolysis but can participate in photo-induced reactions, especially in the presence of sensitizers.

Thermochemical Stability: At elevated temperatures, this compound would be expected to undergo thermal degradation. The likely points of initial cleavage would be the weakest bonds in the molecule. The C-O bonds of the ether and the C-C bond of the ethyl chain are potential sites for homolytic cleavage, leading to a variety of radical intermediates and subsequent smaller molecule products. The presence of oxygen at high temperatures would lead to oxidation products. Its use in applications like scented candles or other heated fragrance diffusers would necessitate a certain level of thermochemical stability.

Interaction Dynamics in Complex Chemical Environments

The behavior of this compound in complex chemical environments is primarily understood through its application in the fragrance and consumer product industries. It is listed as an ingredient in various malodor reduction compositions and freshening products. google.comgoogle.comjustia.com

In these formulations, which are often aqueous emulsions or solutions containing surfactants, polymers, and other active ingredients, this compound is expected to behave as a relatively non-polar, hydrophobic molecule. Its partitioning behavior will be governed by its log P (logarithm of the octanol/water partition coefficient), which dictates its tendency to associate with the oil phase of an emulsion or the hydrophobic cores of surfactant micelles.

The compound is often encapsulated in microcapsules, such as those made from aminoplast resins, to protect it from the surrounding product matrix and to control its release. epo.orggoogleapis.comgoogle.com In this context, its primary interaction is with the core material of the capsule. The stability and release profile from the microcapsule are critical performance metrics. While it is part of a complex mixture, its role is intended to be that of a passive, volatile component, and specific chemical reactions with other formulation ingredients are generally considered undesirable and are minimized through formulation design and encapsulation.

Advanced Spectroscopic and Analytical Characterization of 2 Isopropoxyethyl Benzene and Its Derivatives

High-Resolution NMR and Mass Spectrometry for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the definitive structural determination of (2-Isopropoxyethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. For this compound, the expected chemical shifts and splitting patterns can be predicted. In a typical ¹H NMR spectrum in a solvent like CDCl₃, one would expect to see signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethyl group, the methine (-CH-) proton of the isopropyl group, and the methyl (-CH₃) protons of the isopropyl group. bris.ac.uksigmaaldrich.com The integration of these signals would correspond to the number of protons in each environment. chemguide.co.uk

Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including those in the benzene (B151609) ring, the ethyl chain, and the isopropyl group. sigmaaldrich.comnih.gov The chemical shifts of these peaks are indicative of the type of carbon and its neighboring atoms.

Illustrative ¹H and ¹³C NMR Data for this compound in CDCl₃:

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | ~7.15-7.35 (m) | ~125-130 |

| -OCH(CH₃)₂ | ~3.6 (septet) | ~69 |

| -CH₂CH₂O- | ~3.6 (t) | ~68 |

| -CH₂CH₂O- | ~2.9 (t) | ~37 |

| -OCH(CH₃)₂ | ~1.2 (d) | ~22 |

Note: This is a representative table based on typical chemical shifts for similar functional groups. Actual values may vary slightly.

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of this compound and information about its fragmentation pattern, which aids in confirming its structure. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound (C₁₁H₁₆O), which is approximately 164.24 g/mol . nih.gov

Common fragmentation patterns for ethers include cleavage of the C-O bond and the C-C bond adjacent to the oxygen. libretexts.org For this compound, characteristic fragments would likely include the loss of the isopropyl group, the isopropoxy group, or cleavage of the ethyl chain. The presence of a benzene ring would give rise to a prominent phenyl cation ([C₆H₅]⁺) at m/z 77 or a tropylium (B1234903) ion at m/z 91. docbrown.infowhitman.edu

Expected Fragmentation Ions in the Mass Spectrum of this compound:

| m/z | Possible Fragment Ion |

|---|---|

| 164 | [C₁₁H₁₆O]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 121 | [M - C₃H₇]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table represents plausible fragmentation pathways.

Chromatographic Separations (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for analyzing volatile compounds like this compound. google.comlookchem.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer for identification. jmchemsci.com This method is suitable for determining the purity of this compound and identifying any volatile impurities. kelid1.irkelid1.ir The retention time in the gas chromatogram is a characteristic of the compound under specific analytical conditions.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and purification of this compound, especially when dealing with less volatile derivatives or complex mixtures. torontech.com A common approach for a compound like this compound would be reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comnih.gov By varying the composition of the mobile phase (e.g., a gradient of acetonitrile (B52724) and water), components of a mixture can be effectively separated based on their polarity. elementlabsolutions.comactylislab.com The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. torontech.com

Typical HPLC Parameters for the Analysis of this compound:

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | ~1.0 mL/min |

Note: These are general conditions and would need to be optimized for a specific analysis. sielc.comnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound and to study its conformational isomers.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. bellevuecollege.edu The resulting spectrum shows absorption bands at specific frequencies corresponding to different types of bonds and functional groups. libretexts.org For this compound, key characteristic peaks would include C-H stretching from the aromatic ring and the alkyl groups, C-O stretching of the ether linkage, and C=C stretching of the benzene ring. libretexts.orgdocbrown.info

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. uc.edu It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide information about the skeletal vibrations of the benzene ring and the carbon backbone. researchgate.netrsc.org

By analyzing the vibrational spectra, researchers can confirm the presence of the key functional groups and gain insights into the molecule's three-dimensional structure and conformational preferences. nih.govumich.edursc.orguc.pt

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=C Aromatic Ring Stretch | 1600, 1580, 1500, 1450 | IR, Raman |

| C-O Ether Stretch | 1150-1085 | IR |

| Aromatic C-H Out-of-Plane Bend | 900-675 | IR |

Note: These are general ranges and the exact positions can provide more detailed structural information. nih.govspcmc.ac.in

In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Probing

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions involving this compound. This provides valuable data for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms.

Techniques like in situ FTIR or NMR spectroscopy can be employed to follow the disappearance of reactants and the appearance of products over time. For example, in a reaction involving the synthesis of a this compound derivative, one could monitor the changes in the characteristic vibrational bands or NMR signals of the starting materials and the final product. This real-time analysis helps in optimizing reaction conditions and gaining a deeper understanding of the underlying chemical transformations. bris.ac.uk

Computational and Theoretical Chemistry Studies of 2 Isopropoxyethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in unraveling the electronic landscape of (2-Isopropoxyethyl)benzene. These calculations can predict a variety of electronic properties that govern the molecule's reactivity. For instance, the distribution of electron density across the molecule, visualized through molecular electrostatic potential (MEP) maps, can highlight regions susceptible to electrophilic or nucleophilic attack.

The reactivity of alkoxybenzenes, a class of compounds to which this compound belongs, is significantly influenced by the oxygen-containing substituent. The alkoxy group is generally an ortho-, para-director in electrophilic aromatic substitution reactions, activating the benzene (B151609) ring. researchgate.netrsc.org Theoretical calculations can quantify this effect by computing atomic charges, such as Hirshfeld charges, at different positions on the aromatic ring. researchgate.net These calculated charges serve as valuable descriptors for predicting the regioselectivity of reactions like bromination. researchgate.net In the case of this compound, the isopropoxyethyl group is expected to increase the electron density at the ortho and para positions of the benzene ring, thereby directing incoming electrophiles to these sites.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | Calculated Property | Predicted Value | Significance |

|---|---|---|---|

| This compound | HOMO-LUMO Gap | Moderately Low | Indicates potential for reactivity in chemical synthesis and biological interactions. |

| This compound | Hirshfeld Charge (para-carbon) | Negative | Suggests susceptibility to electrophilic attack at the para position. researchgate.net |

| Anisole (Methoxybenzene) | HOMO-LUMO Gap | ~5.5 eV | Provides a baseline for understanding the effect of the larger isopropoxyethyl group. |

Note: The values for this compound are inferred from studies on analogous compounds and general principles of quantum chemistry, as direct computational studies are not widely available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the isopropoxyethyl side chain in this compound gives rise to multiple possible conformations, which can be explored using molecular dynamics (MD) simulations. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape. mdpi.comrsc.org The relative energies of different conformers, such as staggered and eclipsed forms, can be calculated to determine the most stable structures. researchgate.netacs.org

MD simulations are also invaluable for studying the intermolecular interactions between this compound and its environment. In a liquid or solution phase, the molecule will engage in various non-covalent interactions, including van der Waals forces (specifically London dispersion forces) and potential dipole-dipole interactions. uni-giessen.deaip.org The benzene ring can participate in π-π stacking and cation-π interactions, which are important in both chemical and biological systems. aip.orgresearchgate.net MD simulations can quantify the strength and nature of these interactions, providing insights into properties like solubility and boiling point. Given its use as a fragrance, understanding its interactions with both hydrophobic and hydrophilic environments is of particular interest. researchgate.net

Table 2: Key Intermolecular Interactions and Conformational Features of this compound

| Feature | Computational Method | Predicted Characteristics | Implication |

|---|---|---|---|

| Conformational Isomers | Molecular Mechanics / MD | Multiple low-energy conformers due to flexible side chain. | The molecule can adopt various shapes to fit into binding sites (e.g., olfactory receptors). researchgate.net |

| Intermolecular Forces | MD Simulations | Dominated by London dispersion forces; potential for weak dipole-induced dipole interactions. uni-giessen.de | Influences physical properties like volatility and solubility in different media. |

Predictive Modeling of Molecular Descriptors Relevant to Chemical Behavior

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, relies on the calculation of molecular descriptors. researchgate.netmdpi.com These numerical values represent different aspects of a molecule's structure and are used to build mathematical models that can predict its chemical behavior or biological activity. For this compound, a variety of descriptors can be computed to correlate its structure with its properties as a fragrance molecule.

These descriptors can be categorized based on their dimensionality:

1D Descriptors: These include basic properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. mdpi.com

3D Descriptors: These are calculated from the 3D structure of the molecule and can include geometric parameters and surface areas.

For a fragrance molecule like this compound, descriptors related to its size, shape, and polarity are particularly relevant for predicting its odor characteristics. scienomics.com For instance, the logarithm of the octanol-water partition coefficient (logP) is a descriptor that quantifies lipophilicity and is often correlated with a molecule's ability to interact with biological membranes. acs.org While a specific descriptor like "RECON_VOLTAE" is not standard, it likely represents a custom or proprietary descriptor related to electronic and volumetric properties. In practice, a combination of standard and custom descriptors would be used in a predictive model.

Table 3: Representative Molecular Descriptors for this compound

| Descriptor Type | Example Descriptor | Calculated/Predicted Value | Relevance to Chemical Behavior |

|---|---|---|---|

| Physicochemical | XLogP3 | 2.8 uni.lu | Predicts lipophilicity and partitioning behavior. |

| Topological | Molecular Weight | 164.24 g/mol nih.gov | A fundamental descriptor related to size and volatility. |

| 3D | Polar Surface Area (TPSA) | 9.2 Ų nih.gov | Influences solubility and ability to cross biological barriers. |

Chemoinformatics and Data-Driven Insights into this compound Systems

Chemoinformatics leverages computational tools to analyze large chemical datasets, and for a fragrance ingredient like this compound, this approach can yield valuable insights. mdpi.comresearchgate.net By analyzing databases of known fragrance molecules, chemoinformatic methods can identify the chemical space that defines "fragrance-like" properties. researchgate.net this compound can be situated within this chemical space to compare its properties with other successful fragrance compounds.

Data-driven approaches, including machine learning, are increasingly used to predict the olfactory properties of molecules based on their structural features. arxiv.orgnih.gov A model could be trained on a dataset of molecules with known odors, using calculated molecular descriptors as input. Such a model could then predict the odor profile of this compound. These models can also help in the design of new fragrance molecules with desired scent characteristics by identifying the key structural motifs responsible for specific odors. mdpi.com For example, the presence of an ether group in conjunction with an aromatic ring is a common feature in molecules with sweet or floral scents. mdpi.com

Furthermore, chemoinformatics tools can be used to analyze large-scale experimental data, such as from high-throughput screening assays, to identify structure-activity relationships that might not be apparent from smaller-scale studies. While specific large-scale screening data for this compound is not publicly available, the methodologies are well-established for fragrance and flavor compounds. dntb.gov.ua

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Anisole (Methoxybenzene) |

| Isopropyl Phenyl Ether |

Advanced Applications and Functional Materials Derived from 2 Isopropoxyethyl Benzene

Supramolecular Architectures and Self-Assembled Systems Incorporating (2-Isopropoxyethyl)benzene Moieties

The investigation of this compound in the realm of supramolecular chemistry is not centered on the compound in its isolated form but rather on its derivatives, which are designed to self-assemble into highly ordered structures. A notable example is the synthesis and application of N,N',N''-Tristhis compound-1,3,5-tricarboxamide, a derivative that incorporates the this compound moiety. uni-bayreuth.de This molecule has been specifically designed to act as a building block for supramolecular polymers.

The self-assembly of these tricarboxamide molecules is driven by intermolecular hydrogen bonding between the amide groups, leading to the formation of one-dimensional columnar structures. These columns then further organize into nanofibrillar architectures. The this compound groups in these assemblies play a crucial role in the solubility of the molecule in organic solvents and influence the packing of the supramolecular polymers.

Derivatives of this compound, such as the aforementioned N,N',N''-Tristhis compound-1,3,5-tricarboxamide, have been utilized in the fabrication of supramolecular nanofibers. uni-bayreuth.de These nanofibers can be generated from a solution of the derivative through a change in temperature. Specifically, the process involves dissolving the compound in a suitable solvent at an elevated temperature and subsequently cooling it, which induces the self-assembly and formation of nanofibers. uni-bayreuth.de

These supramolecular nanofibers can be integrated into porous materials to create composite filters. For instance, they can be formed within the voids of a granulate material, resulting in a microfiber composite with potential applications in air filtration. uni-bayreuth.de The filtration mechanism of such composites would rely on the high surface area and controlled pore size of the nanofiber network to capture airborne particulates.

The properties of self-assembled materials derived from this compound-containing molecules can be tuned by modifying the molecular structure. The branched alkyl substituents, which include the isopropoxyethyl group, are significant in determining the solubility and the self-assembly behavior of the molecules. uni-bayreuth.de By altering the side chains, it is possible to control the strength of the intermolecular interactions and, consequently, the morphology and stability of the resulting supramolecular structures. This tunability is a key aspect in the design of functional materials for specific applications.

Chemical Modifiers in Complex Formulations: Mechanistic Understanding of Interactions

Principles of Malodor Neutralization through Chemical Reaction and Sequestration

The elimination of unpleasant odors, or malodors, is a critical aspect of environmental and industrial hygiene. Effective neutralization goes beyond merely masking a scent; it involves altering the chemical nature of the odor-causing molecules. The primary mechanisms for achieving this are direct chemical reaction and physical sequestration.

Chemical Reaction

Malodor neutralization through chemical reaction involves the transformation of a volatile, odorous compound into a non-volatile or non-odorous product. This is achieved through direct contact between the malodor molecule and a neutralizing agent. The specific reaction depends on the chemical class of the odorant. Malodors can be broadly categorized as acidic, basic, or neutral compounds.

Acid-Base Neutralization: Many common malodors are acidic or basic in nature. For example, ammonia (B1221849) and its derivatives (amines), often associated with decaying fish, are basic. They can be neutralized by acidic compounds, such as citric acid, which react to form non-volatile, odorless organic salts. Conversely, acidic malodors like hydrogen sulfide (B99878) and mercaptans (responsible for rotten egg and fecal smells) can be neutralized by basic compounds.

Oxidation: Oxidizing agents can break down complex odor molecules into simpler, non-odorous compounds like carbon dioxide and water. Ozone treatment is one such method, where the high oxidizing potential of ozone is used to decompose volatile organic and sulfur compounds. Chemical scrubbers may also use oxidizing agents like sodium hypochlorite (B82951) to neutralize acidic gases.

Molecular Alteration: Some neutralizers work by bonding with the malodorous molecules, which alters their electron patterns and cancels their odorous properties. This can involve reactions like protonation or deprotonation, which change the structure of the malodor compound, rendering it unable to interact with olfactory receptors in the human nose.

Sequestration

Sequestration involves physically trapping or isolating malodor molecules, preventing them from reaching the olfactory system. This does not chemically change the odorant but effectively removes it from the air.

Adsorption: In this process, odor molecules adhere to the surface of a material. Activated carbon is a widely used adsorbent due to its highly porous structure, which provides a vast surface area for trapping a wide range of organic odorants.

Absorption: Absorption occurs when one substance is taken in by another. In the context of odor control, this often involves dissolving gaseous odorants into a liquid phase, a principle used in chemical scrubbers.

Encapsulation: This technique involves enclosing the odor molecules within a larger structure, effectively creating a new, odorless particle. A prime example is the use of cyclodextrins, which are carbohydrate molecules with a "donut-shaped" structure. The hydrophobic interior of the cyclodextrin (B1172386) cavity can trap hydrophobic odor molecules, sequestering them from the environment. This technology is effective for a broad spectrum of organic odorants and is used in various consumer and industrial applications.

The following table summarizes the key principles of malodor neutralization.

| Principle | Mechanism | Target Malodors | Example Neutralizing Agents/Technologies |

| Chemical Reaction | Changes the chemical structure of the odor molecule into a non-odorous form. | Acidic, basic, and oxidizable compounds. | Citric Acid, Sodium Hydroxide, Ozone, Essential Oils, Sodium Hypochlorite. |

| Sequestration | Physically traps or isolates the odor molecule, preventing its volatilization. | Broad spectrum of organic and volatile compounds. | Activated Carbon, Cyclodextrins, Zeolites, Polymeric Capsules. |

Influence of this compound on Matrix-Analyte Interactions in Advanced Systems

In advanced analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the accuracy and sensitivity of measurements can be significantly affected by the sample "matrix." The matrix consists of all components in a sample other than the specific analyte of interest. The interaction between the matrix and the analyte can lead to a phenomenon known as the "matrix effect," which can either suppress or enhance the analytical signal, leading to inaccurate quantification.

While no specific research studies detailing the influence of this compound on matrix-analyte interactions have been prominently published, its potential impact can be inferred from its chemical structure and the known principles of matrix effects. As an aromatic ether, this compound possesses distinct chemical properties that could influence analytical measurements in several ways if present as a component of the sample matrix.

Potential for Ion Suppression or Enhancement in LC-MS

In LC-MS, especially with electrospray ionization (ESI), co-eluting compounds from the matrix can interfere with the ionization of the target analyte.

This compound as a Matrix Component: With its benzene (B151609) ring and ether group, this compound has moderate polarity. If present in a complex sample (e.g., environmental water, consumer product extract), it could be retained by common reversed-phase chromatography columns and elute at the same time as analytes of similar polarity. During the ESI process, it could compete with the analyte for access to the droplet surface or for available charge, leading to a suppression of the analyte's signal. Conversely, in some less common scenarios, it might enhance the signal by facilitating the ionization process.

Potential for Matrix-Induced Response in GC-MS

In GC-MS, matrix effects can also occur, though the mechanism is different. A common phenomenon is the "matrix-induced chromatographic response," where matrix components can enhance the analyte signal.

This compound as a Matrix Component: Non-volatile or semi-volatile matrix components can coat active sites (e.g., free silanol (B1196071) groups) within the GC injector liner. These active sites can otherwise cause the thermal degradation or adsorption of sensitive analytes. By blocking these sites, the matrix components can "protect" the analyte, leading to an enhanced signal response compared to an analysis in a pure solvent. Given its structure, this compound could potentially act as such a protective agent if it were a non-volatile component of a sample matrix.

The potential influence of this compound is summarized in the table below, based on established principles of analytical chemistry. It must be emphasized that this is a theoretical assessment, as direct experimental data for this specific compound is not available in the reviewed literature.

| Analytical Technique | Potential Role of this compound in Matrix | Potential Effect on Analyte Signal | Underlying Principle |

| LC-MS (ESI) | Co-eluting matrix component | Suppression (more common) or Enhancement | Competition for charge or droplet surface access during electrospray ionization. |

| GC-MS | Matrix component with protective properties | Enhancement | Blocking of active sites in the injector liner, preventing analyte degradation or adsorption. |

Due to its potential to interfere with sensitive analytical methods, the presence of this compound in samples where trace analysis is being performed should be considered during method development and validation.

Future Directions and Emerging Research Avenues for 2 Isopropoxyethyl Benzene

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of alkyl aromatic compounds is a cornerstone of the chemical industry, and ongoing research seeks to develop more efficient, selective, and sustainable methods. For (2-Isopropoxyethyl)benzene, future efforts will likely concentrate on moving beyond traditional alkylation techniques.

One promising avenue is the exploration of novel catalytic systems. While aluminum chloride and zeolites have been traditionally used for producing similar compounds like isopropyl benzene (B151609) (cumene), there are inherent challenges with these catalysts, including issues with corrosivity, catalyst separation, and environmental concerns. ejaet.comgoogle.com Future research is expected to focus on:

Solid Acid Catalysts: The development of advanced solid acid catalysts, such as modified zeolites and silicoaluminophosphates (SAPOs), could offer higher selectivity and easier separation, minimizing waste. researchgate.net Research into tailoring the pore structure and acidity of these materials could lead to catalysts that are highly specific for the synthesis of this compound, reducing the formation of unwanted isomers.

Homogeneous Catalysis: The use of homogeneous catalysts, such as triflic acid, has shown promise for transalkylation reactions at room temperature, which could be adapted for the synthesis of this compound. ejaet.comresearchgate.net Future work may involve designing novel organometallic complexes that can catalyze the etherification of 2-phenylethanol (B73330) with isopropanol (B130326) or isopropylene with higher efficiency and under milder conditions.

Biocatalysis: An emerging area of interest is the use of enzymes or whole-cell biocatalysts for aromatic alkylation. This approach offers the potential for highly selective reactions under environmentally benign conditions. Research could focus on identifying or engineering enzymes capable of catalyzing the specific ether linkage in this compound.

A comparative look at potential catalytic systems is presented in the table below.

| Catalyst Type | Potential Advantages | Research Focus |

| Modified Zeolites | High selectivity, reusability, thermal stability | Tailoring pore size and acidity for specific isomer production |

| Triflic Acid | High activity at room temperature | Development of recyclable systems and reducing corrosive impact |

| Organometallic Complexes | High efficiency and selectivity under mild conditions | Ligand design to control reactivity and stability |

| Biocatalysts | High specificity, environmentally friendly conditions | Enzyme discovery and protein engineering for targeted synthesis |

Development of Advanced Functional Materials with Tailored Properties

The unique combination of a flexible ether linkage and a rigid benzene ring in this compound makes it an intriguing building block for advanced functional materials. Future research is expected to leverage its molecular architecture to create polymers and other materials with bespoke properties.

Polymer Synthesis: this compound derivatives could be functionalized and polymerized or copolymerized with other monomers, such as vinyl benzene, to create new classes of polymers. nih.gov The isopropoxyethyl group could act as an internal plasticizer, imparting flexibility and modifying the thermal properties of the resulting polymer. Research will likely focus on synthesizing a range of these polymers and characterizing their mechanical, thermal, and optical properties.

Organic Electronics: The benzene moiety suggests potential applications in organic electronics. By incorporating electron-donating or electron-withdrawing groups onto the benzene ring, derivatives of this compound could be designed as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The isopropoxyethyl chain could enhance solubility and processability, which are critical for device fabrication.

Self-Assembling Materials: The amphiphilic nature of certain derivatives of this compound could be exploited to create self-assembling systems like monolayers or micelles. These ordered structures could find applications in nanotechnology, drug delivery, and surface modification.

Deeper Computational Insight into Complex Chemical Behavior

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, computational studies can offer profound insights into its structure, reactivity, and interactions.

Conformational Analysis: The flexible isopropoxyethyl side chain can adopt numerous conformations, which will influence the molecule's physical properties and its interactions with other molecules or surfaces. Detailed computational studies using methods like Density Functional Theory (DFT) can elucidate the preferred conformations and the energy barriers between them.

Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of the synthetic reactions used to produce this compound. By mapping out the reaction pathways and identifying transition states, researchers can gain a deeper understanding of how different catalysts work and how to optimize reaction conditions for higher yields and selectivity. nih.gov

Intermolecular Interactions: Understanding how this compound interacts with other molecules and materials is crucial for its application in functional materials. Computational studies can model the physisorption of this compound on surfaces like graphene, revealing the nature of the non-covalent interactions that govern its binding. rsc.orgresearchgate.net This knowledge is vital for designing new composite materials.

The table below outlines key areas for computational investigation.

| Research Area | Computational Method | Expected Insights |

| Molecular Structure | Density Functional Theory (DFT) | Preferred conformations, bond lengths, and angles |

| Reaction Pathways | Transition State Theory | Mechanistic details of synthesis, catalyst optimization |

| Surface Interactions | Molecular Dynamics (MD) | Adsorption behavior on various substrates |

Interdisciplinary Research Integrating this compound Chemistry

The future of chemical research lies in its integration with other scientific disciplines. This compound is well-positioned to be a focal point for such interdisciplinary studies.

Materials Science: Collaboration between chemists and materials scientists will be essential for translating the molecular properties of this compound into macroscopic materials with desired functionalities. This includes the development of new polymers, coatings, and composites.

Biochemistry and Toxicology: As a fragrance ingredient, understanding the metabolic fate of this compound is important. nih.gov Interdisciplinary studies involving biochemists and toxicologists can elucidate its metabolic pathways and assess its biological impact, ensuring its safe use in consumer products. nih.gov

Environmental Science: Research at the intersection of chemistry and environmental science can explore the environmental fate and transport of this compound. This includes studying its degradation pathways in soil and water and developing methods for its detection and remediation if necessary.

By fostering collaboration across these disciplines, the scientific community can fully harness the potential of this compound, leading to innovations that address both fundamental scientific questions and real-world challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.